![molecular formula C78H58 B12606728 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene CAS No. 917762-09-5](/img/structure/B12606728.png)
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple phenyl and ethenyl groups, which contribute to its stability and reactivity.
準備方法
The synthesis of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to form the ethenyl groups. This reaction involves the use of phosphonium ylides and carbonyl compounds under specific conditions to yield the desired product. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst .
化学反応の分析
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
科学的研究の応用
作用機序
The mechanism of action of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is primarily based on its ability to absorb and emit light When exposed to light of a specific wavelength, the compound’s electrons are excited to a higher energy stateThis property is exploited in various applications, including imaging and detection .
類似化合物との比較
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene can be compared to other similar compounds such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP): Both compounds are used as fluorescent reagents, but POPOP is known for its high Stokes shift and photostability in various solvents.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile (TPE-TPA-FN): This compound also exhibits aggregation-induced emission, making it useful for imaging applications.
特性
CAS番号 |
917762-09-5 |
|---|---|
分子式 |
C78H58 |
分子量 |
995.3 g/mol |
IUPAC名 |
1,4-bis[2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C78H58/c1-7-19-59(20-8-1)31-35-63-39-47-69(48-40-63)75(67-27-15-5-16-28-67)77(71-51-43-65(44-52-71)37-33-61-23-11-3-12-24-61)73-55-57-74(58-56-73)78(72-53-45-66(46-54-72)38-34-62-25-13-4-14-26-62)76(68-29-17-6-18-30-68)70-49-41-64(42-50-70)36-32-60-21-9-2-10-22-60/h1-58H |
InChIキー |
MJHSXLZGIIMPMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C(=C(C6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
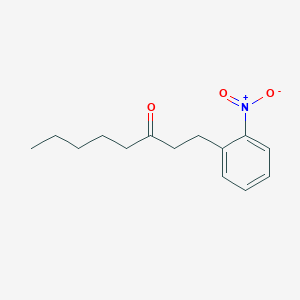
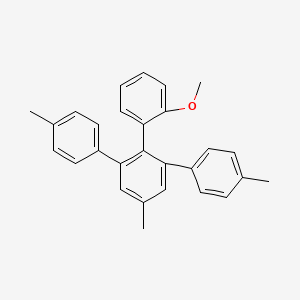
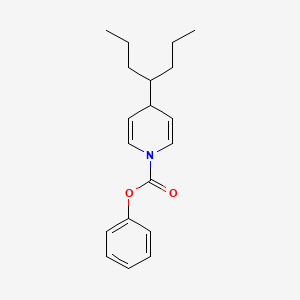

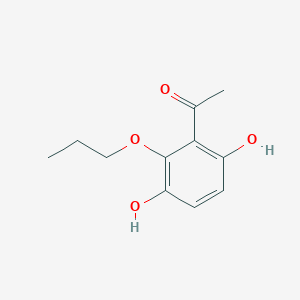

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
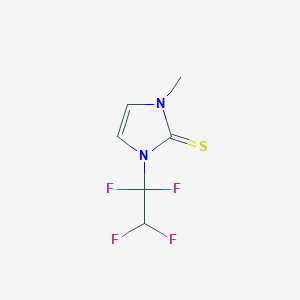
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
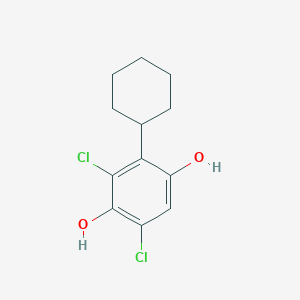
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
